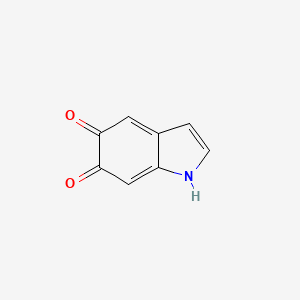
N,N,N',N'-テトラフェニルベンジジン
概要
説明
N,N,N’,N’-Tetraphenylbenzidine: is an organic compound with the molecular formula C36H28N2 . It is a derivative of benzidine, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells.
科学的研究の応用
Chemistry:
Organic Electronics: N,N,N’,N’-Tetraphenylbenzidine is widely used as a hole-transporting material in OLEDs and organic solar cells due to its excellent charge transport properties.
Photovoltaics: It is used in the development of perovskite solar cells to enhance their efficiency and stability.
Biology and Medicine:
Biosensors: This compound is used in the development of biosensors for detecting various biological molecules due to its electrochemical properties.
Industry:
Dye and Pigment Industry: N,N,N’,N’-Tetraphenylbenzidine is used as an intermediate in the synthesis of dyes and pigments.
Polymer Industry: It is used in the production of conductive polymers and other advanced materials.
作用機序
Target of Action
N,N,N’,N’-Tetraphenylbenzidine (TPB) is primarily used in the field of electronics, particularly in Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) . It acts as a hole-transporting material (HTM), facilitating the movement of positive charges or 'holes’ .
Mode of Action
TPB interacts with its targets (the electronic devices) by facilitating the movement of charges. It undergoes oxidation processes, which allow it to transport ‘holes’ from one molecule to another . This property is crucial in electronic devices like OLEDs and PSCs, where efficient charge transport is needed for optimal performance .
Biochemical Pathways
It helps in the efficient transfer of charges, thereby enhancing the performance of the electronic devices .
Result of Action
The primary result of TPB’s action is the improved performance of electronic devices. In OLEDs, for example, it enhances light emission, while in PSCs, it improves photovoltaic performance .
Action Environment
The action, efficacy, and stability of TPB can be influenced by various environmental factors. For instance, moisture can damage the perovskite structure in PSCs . Therefore, TPB and the devices it is used in are often designed and stored in such a way as to minimize exposure to damaging environmental conditions .
生化学分析
Biochemical Properties
N,N,N’,N’-Tetraphenylbenzidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an electron donor in redox reactions, which makes it useful in the detection of oxidizing agents . The compound interacts with enzymes such as peroxidases, where it undergoes oxidation to form a colored product, facilitating the detection of hydrogen peroxide and other peroxides . This interaction is crucial in biochemical assays and diagnostic applications.
Cellular Effects
N,N,N’,N’-Tetraphenylbenzidine has been observed to influence various cellular processes. It affects cell signaling pathways by acting as a redox mediator, which can alter the cellular redox state and impact gene expression . The compound’s interaction with cellular components can lead to changes in cellular metabolism, particularly in pathways involving oxidative stress . Studies have shown that N,N,N’,N’-Tetraphenylbenzidine can induce oxidative stress in cells, leading to alterations in cell function and viability .
Molecular Mechanism
The molecular mechanism of N,N,N’,N’-Tetraphenylbenzidine involves its ability to undergo redox reactions. The compound can donate electrons to oxidizing agents, resulting in its oxidation and the formation of a colored product . This redox activity is mediated by its interaction with enzymes such as peroxidases, which catalyze the oxidation process . Additionally, N,N,N’,N’-Tetraphenylbenzidine can bind to specific biomolecules, influencing their activity and function . These interactions can lead to enzyme inhibition or activation, depending on the context of the biochemical reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetraphenylbenzidine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that N,N,N’,N’-Tetraphenylbenzidine can have lasting effects on cellular function, particularly in in vitro and in vivo studies involving oxidative stress . The degradation products of the compound may also contribute to its overall biochemical effects .
Dosage Effects in Animal Models
The effects of N,N,N’,N’-Tetraphenylbenzidine in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant oxidative stress and toxicity . Studies have identified threshold effects, where a certain dosage level leads to observable biochemical and physiological changes . High doses of N,N,N’,N’-Tetraphenylbenzidine can result in adverse effects, including tissue damage and impaired organ function .
Metabolic Pathways
N,N,N’,N’-Tetraphenylbenzidine is involved in metabolic pathways related to oxidative stress and redox reactions. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation . This interaction can affect metabolic flux and alter the levels of metabolites involved in redox balance . The compound’s role in these pathways highlights its importance in biochemical assays and diagnostic applications .
Transport and Distribution
Within cells and tissues, N,N,N’,N’-Tetraphenylbenzidine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biochemical activity and effectiveness in various applications .
Subcellular Localization
N,N,N’,N’-Tetraphenylbenzidine is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications . Its subcellular localization is crucial for its activity and function in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions:
Amination of Benzidine: One common method involves the amination of benzidine with diphenylamine under specific conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures.
Oxidative Coupling: Another method involves the oxidative coupling of diphenylamine derivatives. This process can be catalyzed by transition metals such as palladium or copper.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraphenylbenzidine often involves large-scale oxidative coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or sublimation.
化学反応の分析
Types of Reactions:
Oxidation: N,N,N’,N’-Tetraphenylbenzidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can also be reduced to form amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: N,N,N’,N’-Tetraphenylbenzidine can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl groups can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Amine derivatives.
Substitution: Functionalized phenyl derivatives.
類似化合物との比較
Triphenylamine: Another hole-transporting material used in organic electronics. It has three phenyl groups attached to a nitrogen atom.
N,N-Diphenylbenzidine: Similar to N,N,N’,N’-Tetraphenylbenzidine but with fewer phenyl groups, resulting in different electronic properties.
Uniqueness: N,N,N’,N’-Tetraphenylbenzidine is unique due to its four phenyl groups, which provide enhanced stability and charge transport properties compared to similar compounds. This makes it particularly suitable for use in high-performance organic electronic devices.
特性
IUPAC Name |
N,N-diphenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZNSJVFOQPSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065913 | |
| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15546-43-7 | |
| Record name | N,N,N′,N′-Tetraphenylbenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylbenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetraphenyl(1,1'-biphenyl)-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetraphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of N,N,N',N'-Tetraphenylbenzidine?
A1: N,N,N',N'-Tetraphenylbenzidine is an aromatic amine composed of a central biphenyl unit with each phenyl ring para-substituted with a diphenylamine group. Its molecular formula is C36H28N2.
Q2: What spectroscopic data are available for characterizing TPB?
A2: Researchers utilize various techniques to characterize TPB, including: * UV-Vis Spectroscopy: This helps analyze the electronic transitions within the molecule and is useful in understanding its optical properties. [, ] * Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing the radical cation species formed upon oxidation of TPB. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides information about the structure and dynamics of TPB, especially in solution. [, ]
Q3: What are the key advantages of using TPB in organic electronic devices?
A3: TPB exhibits several favorable properties for applications in OLEDs, OFETs, and perovskite solar cells: * Hole-Transporting Ability: TPB effectively transports positive charges (holes) due to its electron-rich nature. [, , , , ] * Film-Forming Properties: TPB readily forms uniform thin films, a crucial requirement for device fabrication. [, , ] * Thermal Stability: TPB exhibits good thermal stability, making it suitable for devices operating at elevated temperatures. [, , ]
Q4: How does the introduction of TPB into polymer backbones influence the properties of the resulting materials?
A4: Incorporating TPB units into polymer backbones typically doesn't significantly alter the electronic structure of the parent TPB molecule. This inclusion primarily enhances properties like solubility, processability, and thermal stability without compromising its inherent electroactivity. [, ]
Q5: How does the structure of TPB affect its tendency to form excimers in the solid state?
A5: The steric twisting around the central biphenyl unit in TPB reduces its tendency to form excimers in neat films compared to structurally similar compounds. This characteristic is beneficial for achieving efficient light emission in OLED applications. []
Q6: How does TPB contribute to moisture resistance in perovskite solar cells?
A6: Researchers have synthesized hydrophobic TPB derivatives that act as efficient hole-transporting materials in perovskite solar cells. The hydrophobic nature of these derivatives enhances the moisture resistance of the overall device, improving its long-term stability. [, ]
Q7: What unique electrochromic properties does TPB offer?
A7: TPB and its derivatives exhibit reversible color changes upon electrochemical oxidation and reduction, transitioning from transparent to black. This property makes them promising candidates for electrochromic applications, such as smart windows. [, ]
Q8: How is computational chemistry used to understand and predict the properties of TPB and its derivatives?
A8: Computational methods, such as Density Functional Theory (DFT), are employed to: * Calculate Reorganization Energy: This provides insights into the efficiency of electron and hole transfer processes involving TPB, crucial for its performance in organic electronics. [] * Model Molecular Structures: DFT calculations help researchers understand how structural modifications to TPB, like introducing different substituents, impact its electronic properties and device performance. [, ] * Predict Optical Properties: Theoretical calculations of absorption and emission spectra aid in understanding the relationship between the structure of TPB derivatives and their observed optical properties. []
Q9: How does the spiro-linking of TPB units affect charge-transport properties?
A9: While spiro-linked TPB derivatives exhibit slightly lower charge-carrier mobilities compared to their non-spiro counterparts, they demonstrate significantly improved film stability in ambient conditions. This enhanced stability is critical for the longevity and practical applicability of organic electronic devices. []
Q10: What catalytic properties have been observed for TPB-based materials?
A10: Porous conjugated polymers incorporating TPB units demonstrate a remarkable ability to capture iodine. This property stems from the nitrogen-rich nature and microporosity of the polymer network, making these materials potentially useful for environmental remediation or sensing applications. []
Q11: What are the current understandings of the toxicity and environmental impact of TPB?
A11: While specific toxicity data for TPB might be limited, researchers are constantly exploring new synthetic routes and modifications to TPB derivatives, aiming to improve biocompatibility and reduce potential environmental impact. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



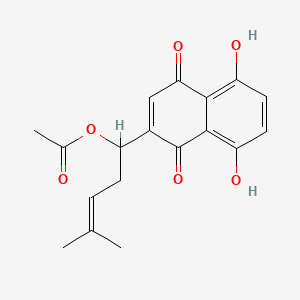


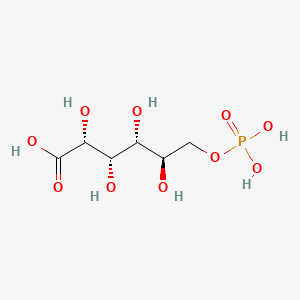
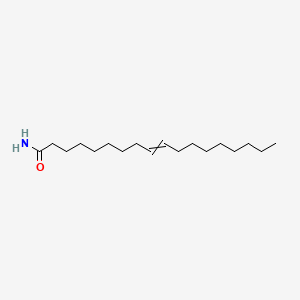
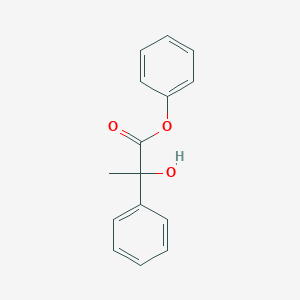
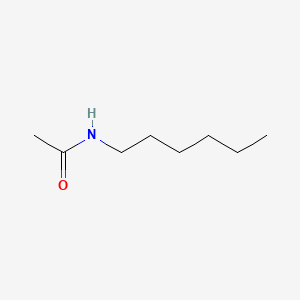

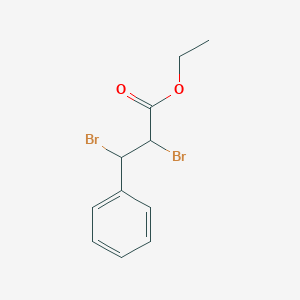
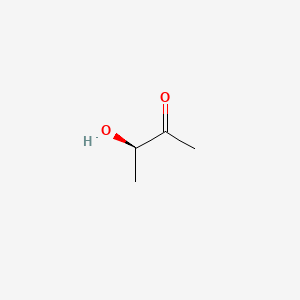
![1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]pyridinium](/img/structure/B1222605.png)
